N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide
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Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
One study focused on the nucleophilic addition to 3-substituted pyridinium salts, a methodology applied to the enantioselective syntheses of substance P antagonists, demonstrating the compound's relevance in the synthesis of biologically active molecules (Lemire et al., 2004). This highlights the compound's potential in the development of new pharmacological agents.
Furan Derivatives in Heterocyclic Chemistry
Research into the transformations of tertiary N-furfurylamides under acidic conditions provides insight into using furan compounds for synthesizing annelated heterocyclic systems. This work underlines the significance of furan derivatives as versatile building blocks in heterocyclic compound chemistry, pertinent to the structural framework of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide (Stroganova et al., 2009).
Biological Activity and Coordination Chemistry
A study on the effect of metal ions of hydrazone complexes on interaction with nucleic acids, bovine serum albumin, and antioxidant properties illustrates the biological relevance of compounds structurally related to this compound. This research points to the potential biomedical applications of such compounds, including their roles in modulating biological molecules and processes (Sathyadevi et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cytochrome p450 2a6 .
Mode of Action
Related compounds have been shown to act in the hydroxylation of certain anti-cancer drugs .
Biochemical Pathways
Similar compounds have been shown to be competent in the metabolic activation of aflatoxin b1 .
Result of Action
Similar compounds have been shown to act in the hydroxylation of certain anti-cancer drugs .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-3-7-14(18(16)24-2)19(22)21-12-13-6-4-10-20-17(13)15-9-5-11-25-15/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGAGOFTIDIHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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